molecular formula C19H12ClNO6S B1667961 2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate CAS No. 219793-45-0

2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate

Cat. No. B1667961
M. Wt: 417.8 g/mol
InChI Key: WNDWKKPBLAKXMI-UHFFFAOYSA-N
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Description

“2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate” is a chemical compound with the molecular formula C19H12ClNO6S and a molecular weight of 417.81968 . It is also known by its CAS number 219793-45-0 .


Molecular Structure Analysis

The molecular structure of “2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate” consists of a benzene ring substituted with a nitro group (NO2), a phenylsulfonyl group (C6H5SO2), and a 4-chlorobenzoate group (C6H4CO2)^ .

Scientific Research Applications

Arylsulfonate Complexes and Reactions

Arylsulfonates of nickel and cobalt have been studied for their ability to form supramolecular structures through hydrogen bonds and π-stacking interactions. These structures have implications in catalysis and material science, offering insights into the assembly of complex molecular architectures (Gándara et al., 2006).

Novel Pesticidal Compounds Synthesis

Derivatives of phenyl tribromomethyl sulfone, which share a structural motif with 2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate, have been explored for their potential pesticidal activity. Such studies highlight the importance of halogenated sulfones in developing new herbicides and fungicides (Borys et al., 2012).

Sulfhydryl Group Determination

The synthesis and application of water-soluble aromatic disulfides for determining sulfhydryl groups in biological materials offer insights into the reactivity of sulfone compounds with biological targets. Such research underpins the development of analytical methods for biochemistry (Ellman, 1959).

Sulfur-substituted Tetrahedranes

Research into the synthesis of sulfur-substituted tetrahedrane derivatives, including phenylsulfonyltetrahedrane, explores the interactions between sulfur atoms and other molecular structures. This work contributes to our understanding of molecular design and the potential for creating new materials with unique properties (Ochiai et al., 2011).

Nucleophilic Addition Reactions

The study of nucleophilic addition reactions involving 2-nitro-1-(phenylsulfonyl)indole, leading to the synthesis of 3-substituted-2-nitroindoles, showcases the potential of nitro-substituted arylsulfonates in synthesizing complex organic molecules. This research is critical for the development of novel organic synthesis methodologies (Pelkey et al., 1999).

properties

IUPAC Name

[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWKKPBLAKXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(phenylsulfonyl)phenyl 4-chlorobenzoate

CAS RN

219793-45-0
Record name 219793-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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